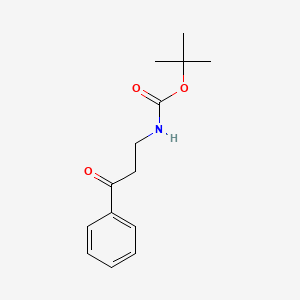

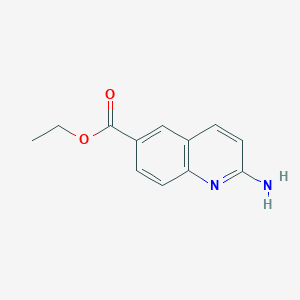

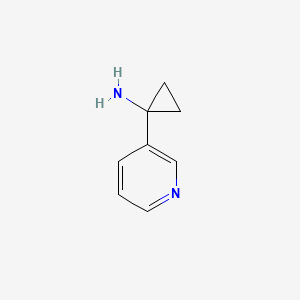

![molecular formula C15H19NO4 B1318966 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid CAS No. 203522-12-7](/img/structure/B1318966.png)

1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid

説明

1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H17NO4 . It has a molecular weight of 263.29 g/mol . The compound is also known by other names such as 1-benzyloxy carbonyl piperidine-4-carboxylic acid, n-cbz-4-piperidinecarboxylic acid, 1-cbz-4-piperidinecarboxylic acid, n-cbz-piperidine-4-carboxylic acid, 1-benzyloxycarbonyl piperidine-4-carboxylic acid, 1-cbz-piperidine-4-carboxylic acid, 1-benzyloxy carbonyl-4-piperidinecarboxylic acid, n-cbz-isonipecotic acid, piperidine-1,4-dicarboxylic acid monobenzyl ester .

Molecular Structure Analysis

The InChI key for this compound is URTPNQRAHXRPMP-UHFFFAOYSA-N . The SMILES string representation is C1CN (CCC1C (=O)O)C (=O)OCC2=CC=CC=C2 .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 443.9±45.0 °C at 760 mmHg . The compound has a molar refractivity of 68.2±0.3 cm3 . It has 5 H bond acceptors and 1 H bond donor .科学的研究の応用

Synthesis and Antibacterial Applications

1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid and its derivatives have been used in the synthesis of various compounds with significant biological activities. For example, Aziz‐ur‐Rehman et al. (2017) utilized similar compounds in synthesizing derivatives with valuable antibacterial properties, highlighting the potential of this chemical in creating new antibacterial agents Aziz‐ur‐Rehman et al., 2017.

Applications in Cancer Treatment

In the field of cancer treatment, compounds related to 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid have been investigated. Piper et al. (1982) explored derivatives of this compound as inhibitors of folate metabolism, an essential pathway in cancer cells Piper et al., 1982.

Synthesis of Donepezil Hydrochloride

This compound has also been involved in the synthesis of Donepezil Hydrochloride, a treatment for Alzheimer's disease. Bing (2005) demonstrated the synthesis of Donepezil Hydrochloride using a compound structurally similar to 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid Bing, 2005.

Nootropic Agents Synthesis

The molecule has been used in the synthesis of nootropic agents. Valenta et al. (1994) investigated the synthesis of compounds for potential nootropic (cognitive enhancement) activities using related compounds Valenta et al., 1994.

Safety and Hazards

1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection . If it gets in the eyes, it’s recommended to rinse cautiously with water for several minutes .

特性

IUPAC Name |

4-methyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(13(17)18)7-9-16(10-8-15)14(19)20-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCYTJCFOLFFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591513 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203522-12-7 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

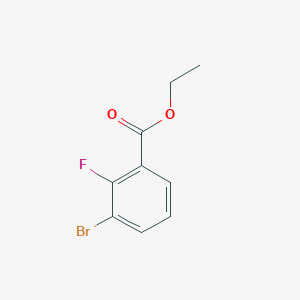

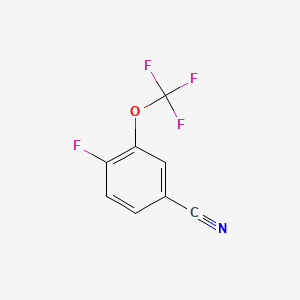

![1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine](/img/structure/B1318907.png)